2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
Description
The compound 2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a triazolopyridazine derivative characterized by a 1,2,4-triazolo[4,3-b]pyridazine core substituted at position 6 with a 4-fluorophenyl group and at position 3 with a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further functionalized with an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group.
Properties
IUPAC Name |
2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2S/c19-13-5-3-12(4-6-13)15-7-8-16-21-22-18(24(16)23-15)27-11-17(25)20-10-14-2-1-9-26-14/h3-8,14H,1-2,9-11H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCCYOAIYMUKFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to act as inhibitors of the enzyme aromatase. Another compound with a similar structure was found to interact with the c-MET receptor tyrosine kinase, which plays a critical role in oncogenesis and tumor progression.
Mode of Action
In general, 1,2,4-triazole derivatives, which share a similar structure, bind to the iron in the heme moiety of cyp-450, and their phenyl moieties have a key interaction in the active site of the enzyme.
Biochemical Pathways
It’s known that aromatase inhibitors, like some 1,2,4-triazole derivatives, can affect the conversion of androgens to estrogens, thereby influencing hormone-regulated pathways.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as other triazolothiadiazines, have been found to interact with various enzymes, proteins, and other biomolecules. These interactions often involve the formation of hydrogen bonds, which can influence the activity of the target molecules.
Cellular Effects
Related compounds have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on compounds sharing the 1,2,4-triazolo[4,3-b]pyridazine core with variations in substituents, which critically influence physicochemical properties and pharmacological profiles.
Structural and Physicochemical Comparisons
Key Observations:
Molecular Weight and Substituent Effects :
- The target compound (407.44 g/mol) has a higher molar mass than the simpler acetamide derivative (303.32 g/mol) due to the oxolan-2-ylmethyl group. This group may enhance solubility compared to lipophilic substituents like trifluoromethoxy (472.42 g/mol) .
- Chlorine substitution (as in CAS 1775354-28-3) increases molar mass and may elevate metabolic stability but also toxicity risks .
Solubility Trends :
- The unsubstituted acetamide (CAS 894055-80-2) exhibits moderate water solubility (27.9 µg/mL), likely reduced in analogs with hydrophobic groups (e.g., trifluoromethoxy) . The oxolan group in the target compound could improve solubility via ether oxygen hydrogen bonding.
Electronic and Steric Effects :
- Electron-withdrawing groups (e.g., -CF₃O in ) may enhance binding to aromatic pockets in enzyme active sites. Conversely, the oxolan group’s steric bulk might limit penetration into hydrophobic regions .
Pharmacological and Toxicological Insights
- Triazolopyridazine Core : This scaffold is associated with kinase inhibition (e.g., cyclin-dependent kinases) and CNS activity. Substituents dictate selectivity; for example, the oxolan group may improve blood-brain barrier permeability compared to polar groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
